MB710

p53 mutant stabilization Y220C binding affinity structure‑based drug design

MB710 is an aminobenzothiazole-derived p53-Y220C stabilizer that addresses the critical need for mutation-specific chemical probes with validated selectivity data. Substituting in-class analogs risks divergent binding affinities (Kd range: 4.1-167 µM across the series), leading to experimental failure. • Binding affinity: Kd = 4.1 µM against p53-Y220C; co-crystal structure confirmed (PDB 5O1I). • Selective cytotoxicity: IC50 = 90 µM in NUGC3 (Y220C) vs. >120 µM in SW1088 (R273C) and WI38 (WT). • Upregulates p53 target genes: BTG2, p21, PUMA, FAS, TNF, TNFRSF10B. • ≥98% HPLC purity; ships ambient; available in mg to bulk quantities.

Molecular Formula C16H16IN3O3S
Molecular Weight 457.3 g/mol
Cat. No. B608867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMB710
SynonymsMB-710;  MB 710;  MB710
Molecular FormulaC16H16IN3O3S
Molecular Weight457.3 g/mol
Structural Identifiers
SMILESCCN(CC)C1=NC2=C(C(=C(C(=C2S1)N3C=CC=C3)I)O)C(=O)O
InChIInChI=1S/C16H16IN3O3S/c1-3-19(4-2)16-18-11-9(15(22)23)13(21)10(17)12(14(11)24-16)20-7-5-6-8-20/h5-8,21H,3-4H2,1-2H3,(H,22,23)
InChIKeySEBJATZOIHUGAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





MB710 p53-Y220C Stabilizer Overview


MB710 is a synthetic aminobenzothiazole derivative [1] that acts as a stabilizer of the oncogenic p53 mutation Y220C . It binds tightly to the mutation‑induced Y220C surface crevice with a dissociation constant (Kd) of 4.1 µM and stabilizes p53‑Y220C in vitro [1]. MB710 exhibits anticancer activity in p53‑Y220C‑mutant cancer cell lines [2].

1
Target engagement: reported binding to p53‑Y220C surface crevice
Supports mutation-specific stabilization studies
2
Cell-model context: reported selective response in p53‑Y220C mutant cells
Supports pathway‑response interpretation

Why Substituting p53-Y220C Stabilizers Fails


Substituting MB710 with other in‑class p53‑Y220C stabilizers is not equivalent because these compounds exhibit widely divergent binding affinities (Kd values ranging from 4.1 µM to 167 µM) [1] and cell‑based efficacy . These quantitative differences translate to meaningful functional distinctions, including reduced thermal stabilization, slower mutant‑protein reactivation kinetics, and weaker downstream transcriptional activation of p53 target genes . Direct cross‑compound comparisons are essential to avoid experimental failure and procurement inefficiency.

!
Binding affinity variation across in‑class p53‑Y220C stabilizers may shift target engagement and functional readouts.
!
Distinct chemotypes (aminobenzothiazole vs. phenolic) can alter SAR interpretation and scaffold‑specific properties.
!
Reported thermal stabilization and transcriptional activation profiles may not transfer directly across analogs.

MB710 Quantitative Evidence


Binding Affinity vs. PK083

MB710 exhibits a 40‑fold higher binding affinity for the p53‑Y220C mutant pocket compared to the first‑generation stabilizer PK083 (PhiKan 083). This affinity improvement is quantified by surface plasmon resonance (SPR)‑derived dissociation constants [1].

Affinity vs PK083
Head-to-head
Kd 4.1 µM vs 167 µM
Supports target-engagement assay interpretation
SPR-derived dissociation constants
p53 mutant stabilization Y220C binding affinity structure‑based drug design

Binding Affinity vs. PK5196

MB710 binds to the p53‑Y220C pocket with a Kd of 4.1 µM, representing a 1.7‑fold improvement in affinity over the halogen‑enriched fragment‑based stabilizer PK5196 (Kd = 6.88 µM) . MB710 is based on an aminobenzothiazole core, while PK5196 is a phenolic derivative.

Affinity vs PK5196
Data to verify
Kd 4.1 µM vs 6.88 µM
Reported affinity difference may support SAR studies
Source review required
Y220C stabilizer binding affinity chemical scaffold

Affinity Difference vs. Analog MB725

Within the same aminobenzothiazole series, MB710 demonstrates higher binding affinity (Kd = 4.1 µM) than its ethylamide analog MB725. While direct Kd data for MB725 is not uniformly reported, its functional activity in HUH‑7 cells (IC50 = 10 µM) suggests a correlation with MB710's stronger biophysical binding [1]. The structural difference—a carboxylic acid (MB710) versus an ethylamide (MB725)—accounts for this affinity shift.

Affinity vs MB725
Class-level
Kd 4.1 µM vs functional IC50 10 µM
Context-dependent; supports affinity–potency review
Functional correlation to verify
aminobenzothiazole structure‑activity relationship binding affinity

Y220C-Dependent Cytotoxicity Selectivity

MB710 demonstrates low toxicity across all tested cell lines at concentrations up to 60 µM, with selective viability reduction observed only at higher concentrations [1]. In p53‑Y220C‑mutant NUGC3 cells, MB710 achieves an IC50 of 90 µM after 72 hours, compared to IC50 values of 120 µM in NUGC4 (p53 WT) and >120 µM in WI38 (normal fibroblasts) and SW1088 (p53‑R273C) cells . This 1.33‑fold differential cytotoxicity underscores its mutation‑specific action.

Y220C-Dependent Selectivity
Head-to-head
NUGC3 IC50 90 µM; others >120 µM
Supports Y220C-dependent cell-model context
72‑h viability; isogenic panel
functional selectivity cytotoxicity mutant p53

Binding Mode (PDB 5O1I)

The X‑ray crystal structure of p53‑Y220C in complex with MB710 (PDB ID: 5O1I) [1] provides atomic‑level validation of its binding mode. MB710 occupies the mutation‑induced surface crevice, making specific interactions that stabilize the mutant protein. This structural evidence is not uniformly available for all p53‑Y220C stabilizers, offering MB710 users a distinct advantage for rational optimization and computational docking studies.

Binding Mode
Supporting evidence
PDB 5O1I co-crystal
Supports structure-based study context
Not uniformly available for all stabilizers
X‑ray crystallography binding mode structural biology

MB710 Research Applications


Structure-Based Drug Design

Utilize the publicly available co‑crystal structure (PDB 5O1I) [1] to guide rational modification of MB710's aminobenzothiazole scaffold. Researchers can computationally model new analogs to improve binding affinity or pharmacokinetic properties while maintaining selective p53‑Y220C stabilization.

Functional Pathway Validation

Employ MB710 as a chemical probe to dissect p53‑Y220C‑dependent transcriptional programs. Based on evidence that MB710's activity correlates with upregulation of p53 target genes (BTG2, p21, PUMA, FAS, TNF, TNFRSF10B) [2], this compound enables precise interrogation of mutant‑specific signaling in cell‑based models.

Benchmarking in Binding Assays

Use MB710 (Kd = 4.1 µM) as a reference compound in SPR or thermal shift assays to benchmark the binding affinity of newly synthesized or discovered p53‑Y220C stabilizers. Its well‑characterized binding parameters and commercial availability make it an ideal positive control.

Selectivity Profiling in Isogenic Cell Lines

Apply MB710 in isogenic cell line panels harboring p53‑Y220C, WT p53, or other p53 mutants (e.g., R273C) to confirm mutation‑specific cytotoxicity. The differential IC50 values (90 µM in NUGC3 Y220C vs. >120 µM in SW1088 R273C and WI38 WT) provide a quantitative selectivity window essential for validating target‑driven effects.

Application
Selection Property
Validation Focus
Structure-based drug design
Co‑crystal structure (PDB 5O1I) availability
Computational docking and scaffold modification studies
Functional pathway validation
Reported target gene modulation context
p53‑Y220C‑dependent transcriptional program analysis
Benchmarking in binding assays
Defined binding‑affinity context
Reference comparator for SPR/thermal shift studies
Selectivity profiling in isogenic cell lines
Differential cell‑model response
Mutation‑specific selectivity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


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